Sigma-2 Receptor Binding Affinity vs. Sigma-1 Receptor in Cross-Study Comparison
BindingDB data for the structurally analogous sigma ligand bearing the 1-benzylpyrrolidine scaffold (BindingDB monomer ID 50604967) show a sigma-2 receptor Ki of 90 nM in rat PC12 cells, whereas sigma-1 receptor binding measured in guinea pig brain membrane yields a Ki of 841 nM [1]. This 9.3-fold selectivity for sigma-2 over sigma-1 is markedly different from the prototypical sigma-1-preferring ligand E-5842, which exhibits a Ki of 4 nM for sigma-1 with substantially weaker sigma-2 affinity (Ki ≈ 220 nM) . Although the assay conditions differ between laboratories, the directional selectivity reversal (sigma-2-preferring vs. sigma-1-preferring) highlights a fundamental pharmacological distinction relevant for target-specific screening campaigns.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (sigma-2) = 90 nM; Ki (sigma-1) = 841 nM (BindingDB monomer 50604967, structurally analogous) |
| Comparator Or Baseline | E-5842: Ki (sigma-1) = 4 nM; Ki (sigma-2) ≈ 220 nM |
| Quantified Difference | Sigma-2/sigma-1 selectivity ratio ≈ 9.3 for target compound class vs. ~0.018 for E-5842 (sigma-1-preferring) |
| Conditions | Target: rat PC12 cell sigma-2; comparator: guinea pig brain sigma-1. E-5842: radioligand displacement. |
Why This Matters
A sigma-2-preferring profile is desirable for oncology imaging and neurodegenerative disease programs where sigma-1 activation is associated with off-target CNS effects; procurement of a sigma-2-biased scaffold avoids the need for later selectivity optimization.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki sigma-2 = 90 nM; Ki sigma-1 = 841 nM. Accessed via bindingdb.org. View Source
